molecular formula C8H11BrN2 B1527719 2-(6-Bromopyridin-2-yl)propan-2-amine CAS No. 1192356-15-2

2-(6-Bromopyridin-2-yl)propan-2-amine

Cat. No.: B1527719
CAS No.: 1192356-15-2
M. Wt: 215.09 g/mol
InChI Key: JLHDHZUPTYHJFU-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H10BrN. It consists of a pyridine ring substituted with a bromine atom at the 6-position and a propan-2-amine group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Pyridine Derivatives: One common synthetic route involves the bromination of pyridine derivatives. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst.

  • Amination of Bromopyridines: Another method involves the amination of 6-bromopyridine-2-carbonitrile using reagents like lithium aluminum hydride (LiAlH4) followed by an amination step.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different derivatives.

  • Substitution: Substitution reactions at the bromine position are common, where various nucleophiles can replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different substituted pyridines.

Scientific Research Applications

2-(6-Bromopyridin-2-yl)propan-2-amine is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and enzyme interactions.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(6-Bromopyridin-2-yl)propan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes.

Comparison with Similar Compounds

  • 2-(6-Bromopyridin-2-yl)propanenitrile: Similar structure but with a nitrile group instead of an amine group.

  • 2-(6-Bromopyridin-2-yl)methanol: Contains a hydroxyl group instead of an amine group.

  • 2-Bromopyridine: A simpler compound with a bromine atom on the pyridine ring.

This comprehensive overview highlights the significance of 2-(6-Bromopyridin-2-yl)propan-2-amine in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHDHZUPTYHJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine N-[1-(6-bromo-pyridin-2-yl)-1-methyl-ethyl]-acetamide (3.3 g, 12.8 mmol) with 5N HCl (200 mL) and reflux overnight. Cool, add ice and neutralize with 1:1 ice: 50% NaOH until the mixture turns cloudy. Extract with dichloromethane, dry (Na2SO4), and evaporate to give 1-(6-bromo-pyridin-2-yl)-1-methyl-ethylamine (2.24 g, 81%). MS (m/z) 215 and 217 (M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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